![molecular formula C17H20N2O2 B4622538 N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)urea](/img/structure/B4622538.png)
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)urea
Description
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)urea is a compound of interest due to its potential biological activities and applications in various scientific fields. Although specific studies directly on this compound are limited, research on similar urea derivatives provides valuable insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds, such as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, involves novel one-pot reactions and radiolabeling techniques for PET studies, indicating complex synthetic pathways that can be adapted for N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)urea (Vasdev et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of similar compounds highlights coplanar arrangements and intermolecular hydrogen bonds, suggesting that N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)urea may also exhibit specific structural characteristics conducive to its biological activity (Lough et al., 2010).
Chemical Reactions and Properties
Reactions involving similar urea derivatives have shown the formation of N-(4-methoxy-3-nitrobenzyl) derivatives, indicating potential for diverse chemical modifications and interactions based on the functional groups present in N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)urea (Harutyunyan, 2016).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and melting points, are crucial for their application in various fields. Studies on compounds like directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea reveal insights into their reactivity and stability under different conditions (Smith et al., 2013).
Chemical Properties Analysis
The chemical properties of urea derivatives, including their reactivity with different chemicals and their behavior under various conditions, are essential for understanding their potential applications. Research on compounds such as mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine provides valuable information on the analytical characteristics and reactivity of similar urea derivatives (Shevyrin et al., 2016).
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-5-4-6-16(13(12)2)19-17(20)18-11-14-7-9-15(21-3)10-8-14/h4-10H,11H2,1-3H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWLTNOLPFNXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(4-methoxybenzyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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